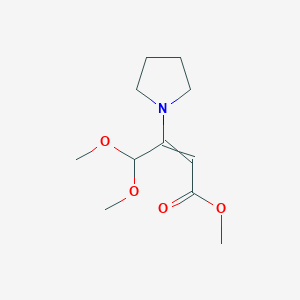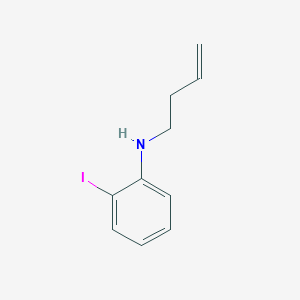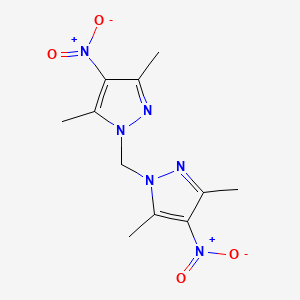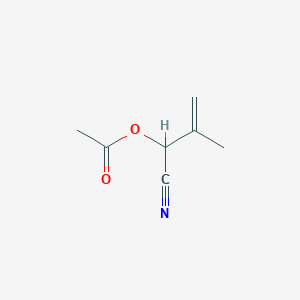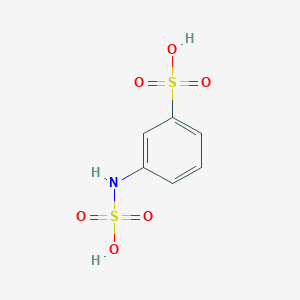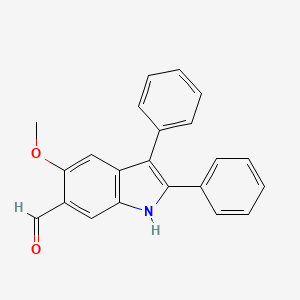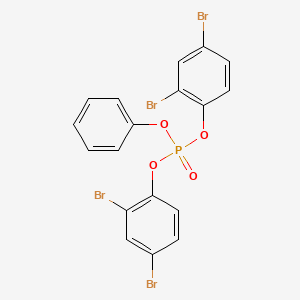
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-phenylthiirane with methylsulfanylacetone under acidic conditions. The reaction typically proceeds through a ring-opening mechanism followed by cyclization to form the thiopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium methyl sulfate
- 5-Arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-ones
- 5-[2-(Dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones
Uniqueness
3-Methyl-2-(methylsulfanyl)-6-phenyl-4H-thiopyran-4-one is unique due to its thiopyran ring structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
113544-19-7 |
|---|---|
Formule moléculaire |
C13H12OS2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
3-methyl-2-methylsulfanyl-6-phenylthiopyran-4-one |
InChI |
InChI=1S/C13H12OS2/c1-9-11(14)8-12(16-13(9)15-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
ITBYIGWFYKEXNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=CC1=O)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)


![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
